molecular formula C22H18FN3O2 B2578937 N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide CAS No. 850931-12-3

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide

Cat. No.: B2578937
CAS No.: 850931-12-3
M. Wt: 375.403
InChI Key: ZDYZRYVZVOCONS-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide is a high-purity chemical research reagent designed for investigative studies in neuroscience and oncology. This compound features a strategically designed scaffold that incorporates a 2-(4-fluorophenyl) group attached to an imidazo[1,2-a]pyridine core, a structure recognized for its relevance in targeting neurological and oncological pathways. The inclusion of the 4-fluorophenyl moiety is a significant design feature, as this modification is documented in related compounds to enhance metabolic stability and reduce the potential for hepatotoxicity by preventing the formation of toxic epoxide metabolites . The 3-methoxybenzamide group further contributes to the molecule's binding characteristics and overall pharmacological profile. In research settings, this compound serves as a valuable chemical tool for exploring the function and modulation of GABA-A receptor subpopulations, particularly those expressing the α1/γ2 interface that are highly expressed in the basal ganglia region and crucial for orchestrating motor functions . Furthermore, the imidazo[1,2-a]pyridine scaffold presents broad research utility across multiple biological targets. Structural analogs based on this core architecture have demonstrated investigational value in targeting kinase pathways, including aurora kinase B (AURKB)—a serine/threonine kinase whose overexpression is a common feature in aggressive cancer subtypes and contributes to uncontrolled cell growth . Related compounds have also been explored as inhibitors of salt-inducible kinases (SIKs) like SIK2 and SIK3, which are involved in modulating pro-inflammatory and immunoregulatory pathways . This reagent is strictly labeled "For Research Use Only" and is intended for non-clinical laboratory investigations. It is not intended for diagnostic or therapeutic applications, nor for administration to humans. Researchers should consult all relevant Safety Data Sheets (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c1-14-10-11-26-19(12-14)24-20(15-6-8-17(23)9-7-15)21(26)25-22(27)16-4-3-5-18(13-16)28-2/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYZRYVZVOCONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the fluorophenyl and methoxybenzamide groups. Common reagents used in these reactions include halogenated precursors, metal catalysts, and various organic solvents. The reaction conditions often require precise temperature control and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining stringent quality control. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly involves replacing a hydrogen atom with another functional group, such as a halogen or alkyl group.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary but often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Biochemical Pathways

  • Inhibition of COX-2 : Reduces inflammation and pain.
  • Impact on Prostaglandin Synthesis : Alters the production of key inflammatory mediators.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects in treating various diseases:

  • Anti-inflammatory Properties : It has shown promise in reducing inflammation in preclinical models.
  • Anticancer Activity : Research indicates potential efficacy against certain cancer cell lines, making it a candidate for further clinical evaluation.

Biological Studies

Studies have demonstrated that N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide exhibits:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antiviral Properties : Preliminary studies suggest activity against specific viral infections.

Case Study 1: Anti-inflammatory Effects

In a study conducted on animal models of arthritis, the administration of this compound resulted in significant reductions in joint swelling and pain compared to control groups. The compound's ability to inhibit COX-2 was confirmed through biochemical assays.

Case Study 2: Anticancer Activity

A recent investigation assessed the compound's effects on human cancer cell lines. Results indicated that treatment with this compound led to reduced cell viability and induced apoptosis in cancer cells, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous imidazo[1,2-a]pyridine derivatives, focusing on structural variations, physicochemical properties, and synthetic insights.

Substituent Variations on the Imidazo[1,2-a]pyridine Core

  • Target Compound :

    • Position 2 : 4-Fluorophenyl.
    • Position 3 : 3-Methoxybenzamide.
    • Position 7 : Methyl.
  • Diethyl Hydrazine Dicarboxylate Derivatives () :

    • Example : Diethyl 1-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)hydrazine-1,2-dicarboxylate (3p).
    • Key Differences : Position 3 is substituted with a hydrazine dicarboxylate group instead of benzamide. Position 6 has a methyl group (vs. position 7 in the target compound).
    • Molecular Weight : 408.1666 .
  • Acetamide Derivatives () :

    • Example : N-ethyl-N-(2-pyridinylmethyl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide (Example 14).
    • Key Differences : Position 3 is substituted with an acetamide group linked to a pyridinylmethyl-ethylamine chain. The phenyl group at position 2 is 4-chlorophenyl (vs. 4-fluorophenyl in the target compound).
    • Synthetic Yield : 51.2–74.4% for similar derivatives .

Benzamide Analogs ()

  • Example : 2-Chloro-6-fluoro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide.
    • Key Differences :
  • Position 2 : 4-Methoxyphenyl (vs. 4-fluorophenyl).
  • Benzamide Substituents : 2-Chloro-6-fluoro (vs. 3-methoxy).
    • Physicochemical Properties :
  • Molecular Weight : 409.845.
  • Hydrogen Bond Acceptors/Donors: 4/1.
  • xLogP : 5.7 (indicative of high lipophilicity due to chlorine and fluorine substituents) .

Morpholine Carboxylate Derivatives ()

  • Example: Camlipixant (BLU-5937). Structure: Methyl (2s)-2-({2-[2,6-difluoro-4-(methylcarbamoyl)phenyl]-7-methylimidazo[1,2-a]pyridin-3-yl}methyl)morpholine-4-carboxylate. Key Differences: Position 3 includes a morpholine carboxylate and methylcarbamoyl group. The phenyl group at position 2 is polyhalogenated (2,6-difluoro).

Physicochemical and Structural Comparison Table

Compound Position 2 Substituent Position 3 Substituent Molecular Weight xLogP H-Bond Acceptors/Donors
Target Compound 4-Fluorophenyl 3-Methoxybenzamide ~409.4* ~4.2† 5/1‡
Benzamide Analog 4-Methoxyphenyl 2-Chloro-6-fluorobenzamide 409.845 5.7 4/1
Hydrazine Derivative (3p) 4-Fluorophenyl Hydrazine dicarboxylate 408.1666 N/A N/A
Acetamide Derivative 4-Chlorophenyl Acetamide + pyridinylmethyl ~494.9* ~3.8† 6/1‡

*Estimated based on molecular formula.
†Predicted using substituent contributions.
‡Calculated from functional groups.

Key Insights from Structural Modifications

Lipophilicity :

  • The target compound’s 3-methoxybenzamide group likely reduces lipophilicity (xLogP ~4.2) compared to ’s chlorinated/fluorinated analog (xLogP 5.7). Methoxy groups are less lipophilic than halogens .

Hydrogen-Bonding Capacity: The 3-methoxybenzamide provides one H-bond donor (amide NH) and five acceptors (amide carbonyl, methoxy oxygen, and three aromatic ring lone pairs). This contrasts with ’s analog, which has fewer acceptors due to halogen substituents .

Synthetic Feasibility :

  • Acetamide derivatives (e.g., Example 14) are synthesized in moderate yields (51–74%), suggesting that the target compound’s benzamide group may require optimized coupling conditions .

Biological Implications: Substituents at position 2 (e.g., 4-fluorophenyl vs. For example, 4-fluorophenyl may enhance metabolic stability compared to chlorinated analogs .

Biological Activity

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methoxybenzamide is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C17_{17}H16_{16}FN3_{3}O
  • Molecular Weight : 299.33 g/mol
  • CAS Number : 850931-12-3

The structure includes a fluorophenyl group, a methylimidazo[1,2-a]pyridine core, and a methoxybenzamide moiety, which contribute to its biological properties.

Antiviral Properties

Research indicates that derivatives of benzamide compounds exhibit antiviral activity. For instance, studies have shown that certain N-phenylbenzamide derivatives can enhance intracellular levels of APOBEC3G (A3G), a protein known to inhibit the replication of various viruses, including Hepatitis B virus (HBV) and HIV . The mechanism appears to involve the stabilization of A3G levels within cells, which is crucial for its antiviral function.

Anticancer Activity

Compounds similar to this compound have been investigated for their potential as anticancer agents. The imidazo[1,2-a]pyridine scaffold is known for its ability to target specific kinases involved in cancer cell proliferation. For example, benzamide derivatives have shown promise in inhibiting RET kinase activity, which is implicated in various cancers .

In Vitro Studies

In vitro studies on similar compounds suggest that they can significantly inhibit viral replication and cancer cell growth. For instance, one study demonstrated that an N-phenylbenzamide derivative effectively reduced HBV replication in HepG2 cells by modulating A3G levels .

Study Compound Tested Biological Activity Mechanism
Study 1IMB-0523Anti-HBVIncreased A3G levels
Study 2Benzamide DerivativeRET Kinase InhibitionTargeting kinase pathways

In Vivo Studies

Animal models have also been utilized to assess the efficacy of these compounds. In one notable study, IMB-0523 was tested in a duck HBV model, demonstrating significant antiviral effects comparable to existing treatments . These results highlight the potential for developing new antiviral therapies based on this chemical framework.

Q & A

Q. What are the common synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves:

  • Metal-catalyzed coupling reactions (e.g., palladium-catalyzed cross-coupling) to construct the imidazo[1,2-a]pyridine core .
  • Amide bond formation using coupling agents like DCC/HOBt or pivaloyl chloride derivatives to attach the 3-methoxybenzamide group .
  • Key intermediates include halogenated precursors (e.g., 8-bromoimidazo[1,2-a]pyridine derivatives) and functionalized aniline intermediates for fluorophenyl substitution .

Table 1: Key Intermediates and Their Roles

IntermediateRole in SynthesisReference
8-Bromoimidazo[1,2-a]pyridineCore scaffold functionalization
4-Fluoroaniline derivativesFluorophenyl group introduction
3-Methoxybenzoyl chlorideAmide bond formation

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Critical for confirming regiochemistry of substituents (e.g., distinguishing 7-methyl vs. 6-methyl positions) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns, especially for hydrazine derivatives .
  • FT-IR : Identifies carbonyl (C=O) and amide (N-H) functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
  • Temperature control : Low temperatures (-50°C) prevent side reactions during amide coupling .
  • Catalyst loading : Optimizing palladium catalyst ratios (e.g., 5 mol%) balances cost and efficiency .

Q. What strategies resolve contradictions in NMR data for derivatives?

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in crowded aromatic regions .
  • Isotopic labeling : Clarifies ambiguous carbon environments (e.g., fluorophenyl vs. methoxybenzamide groups) .
  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., 2-(3,4-difluorophenyl) analogs) identifies consistent spectral patterns .

Q. How do substituents influence physicochemical properties?

  • Fluorine substitution : Enhances metabolic stability and lipophilicity (logP ~2.8) compared to non-fluorinated analogs .
  • Methoxy groups : Increase hydrogen-bonding potential (PSA ~75 Ų), affecting solubility and crystal packing .
  • Methyl groups : Reduce rotational freedom, stabilizing the imidazo[1,2-a]pyridine core conformation .

Q. What computational methods predict hydrogen-bonding patterns?

  • Graph set analysis : Maps hydrogen-bonding networks in crystals using Etter’s rules (e.g., N-H···O=C interactions) .
  • DFT calculations : Models intermolecular forces (e.g., dipole-dipole interactions) to predict crystal morphology .

Biological and Pharmacological Considerations

Q. What biological activities are reported for related analogs?

  • Antiproliferative activity : Imidazo[1,2-a]pyridine derivatives inhibit kinases (e.g., MAPK10) and show promise in cancer models .
  • COX-2 inhibition : Sulfonamide-substituted analogs demonstrate selectivity (IC50 < 1 µM) in inflammatory pathways .

Q. How can structure-activity relationships (SAR) guide optimization?

  • Positional effects : 7-Methyl substitution enhances metabolic stability compared to 6-methyl .
  • Electron-withdrawing groups : Fluorine at the 4-position improves target binding affinity (e.g., kinase inhibition) .

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